molecular formula C15H18N4O4 B2670154 (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 2034481-36-0

(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone

Cat. No.: B2670154
CAS No.: 2034481-36-0
M. Wt: 318.333
InChI Key: CFJWZVKTNMOAEH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of chemical bonds present.


Chemical Reactions Analysis

The chemical reactions involving this compound could be studied using various techniques. For example, spectroscopic methods can be used to monitor the progress of a reaction and identify the products formed .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using a variety of techniques. These might include measurements of melting point, boiling point, solubility, and spectral properties .

Scientific Research Applications

Antimicrobial Activity

Compounds with similar structural features, particularly those involving pyridine derivatives and piperazine moieties, have been explored for their antimicrobial properties. For example, research on pyridine derivatives has shown variable and modest activity against strains of bacteria and fungi, highlighting the potential of such structures in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Bone Turnover and Osteoporosis Treatment

Another area of application involves the prevention and treatment of osteoporosis, where compounds targeting the alphavbeta3 antagonist have been developed. These compounds show significant efficacy in in vivo models of bone turnover, underscoring their potential in osteoporosis treatment (Hutchinson et al., 2003).

Antiproliferative Activity

Structurally similar compounds, particularly those involving piperidin and isoxazole moieties, have also been evaluated for their antiproliferative activity. The synthesis, structural exploration, and evaluation of these compounds for antiproliferative activity underscore the potential therapeutic applications in cancer treatment (Prasad et al., 2018).

COX2 Inhibition for Anti-inflammatory Therapy

The development of COX2-specific inhibitors for anti-inflammatory therapy is another significant area of research. Novel oxazine-based small molecules, including structures similar to the compound , have been identified as lead structures for developing COX2-specific inhibitors (Srinivas et al., 2015).

Bioactivation Pathways

Research into bioactivation pathways of compounds with isoxazole rings, including the identification of novel pathways in human liver microsomes, reveals the complex metabolic fates of these compounds. This understanding is crucial for drug development and safety assessments (Yu et al., 2011).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. For this compound, the mechanism of action is not clear from the available information .

Future Directions

The future research directions for this compound could involve further studies to elucidate its mechanism of action, potential applications in drug development, and synthesis of related compounds .

Properties

IUPAC Name

[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c1-10-6-12(18-23-10)15(20)19-5-3-4-11(9-19)22-14-8-16-7-13(17-14)21-2/h6-8,11H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJWZVKTNMOAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCCC(C2)OC3=NC(=CN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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